2-(5-Chlorothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
This compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused thiophene-pyridine core. The structure includes a 5-chlorothiophene-2-carboxamido substituent and an isopropyl group at position 6 of the tetrahydrothieno-pyridine scaffold. Its design likely aims to optimize interactions with biological targets, such as adenosine receptors or platelet aggregation pathways, given structural similarities to known bioactive thiophene derivatives . The hydrochloride salt enhances solubility for pharmacological applications.
Properties
IUPAC Name |
2-[(5-chlorothiophene-2-carbonyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S2.ClH/c1-8(2)20-6-5-9-11(7-20)24-16(13(9)14(18)21)19-15(22)10-3-4-12(17)23-10;/h3-4,8H,5-7H2,1-2H3,(H2,18,21)(H,19,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAMOPZRCUDVME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(S3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-Chlorothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride , with the CAS number 1331086-19-1, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a unique molecular structure characterized by:
- Molecular Formula : C17H20ClN2O3S2
- Molecular Weight : 435.4 g/mol
- Functional Groups : The presence of thiophene and carboxamide groups suggests potential interactions with various biological targets.
The biological activity of the compound is primarily attributed to its ability to interact with cellular components and pathways. Key mechanisms include:
- Inhibition of Tubulin Polymerization : The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through the generation of ROS, leading to cellular damage and apoptosis in targeted cells.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- Cell Line Studies : In vitro assays demonstrated that the compound exhibits antiproliferative activity against various cancer cell lines. IC50 values ranged from 1.1 to 4.7 μM across different cell types.
- Mechanistic Insights : The compound's mechanism involves disrupting microtubule dynamics, which is essential for mitosis. This property makes it a candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Bioassays : Preliminary bioassays indicate that it possesses antimicrobial activity against specific bacterial strains, although detailed mechanisms remain to be fully elucidated.
Study 1: Antiproliferative Activity
In a controlled study, the compound was tested on a panel of cancer cell lines including breast and lung cancer models. Results indicated significant growth inhibition correlating with dose-dependent exposure.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 1.5 |
| A549 (Lung) | 2.0 |
| HCT116 (Colon) | 4.7 |
Study 2: Mechanistic Study on Tubulin Interaction
A mechanistic study focused on the interaction between the compound and tubulin revealed that it binds to the β-tubulin subunit, preventing polymerization necessary for mitotic spindle formation. This was confirmed using fluorescence microscopy techniques.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Modified Thiophene Substituents
- Compound 1: 2-(2-(4-Chlorophenoxy)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS: 1216713-05-1) Key Difference: Replaces the 5-chlorothiophene-2-carboxamido group with a 4-chlorophenoxyacetamido moiety. Safety protocols for handling highlight its instability under heat, requiring stringent storage conditions .
- PD 81,723: (2-Amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone Key Difference: Features a benzoylthiophene core with a 2-amino group and 4,5-dimethyl substitution. Functional Insight: Demonstrates dual activity as an adenosine A1 receptor allosteric enhancer and competitive antagonist. The 3-(trifluoromethyl)phenyl group maximizes receptor interaction, while the 2-amino group is critical for hydrogen bonding .
Antiplatelet Thieno-Tetrahydropyridine Derivatives
A 2011 study synthesized 18 thieno-tetrahydropyridine derivatives and identified Compound C1 as superior to ticlopidine (a reference ADP receptor antagonist). While structural details of C1 are unspecified, the target compound’s 5-chloro-thiophene substituent may mimic C1’s efficacy by enhancing steric hindrance or electronic effects at the ADP receptor binding site .
Substituent Position and Bioactivity
- 5-Chloro vs. 4-Substitution on Thiophene: Evidence from adenosine A1 receptor studies indicates that 4-position alkylation (e.g., methyl) enhances allosteric activity, while 5-position substitution (as in the target compound) may have negligible effects on this target. However, in antiplatelet applications, 5-chloro substitution could improve target specificity .
- Carboxamide vs. Keto Carbonyl : The target compound’s carboxamide group differs from the keto carbonyl in PD 81,723. This substitution may reduce competitive antagonism while maintaining hydrogen-bonding capacity, a trade-off observed in SAR studies of thiophene derivatives .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogues
Table 2: Impact of Thiophene Substitution on Activity
Q & A
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer: Safety protocols should align with guidelines for structurally similar heterocyclic compounds. Key steps include:
- Use of fume hoods and PPE (gloves, lab coats, goggles) to minimize inhalation or dermal exposure.
- Storage in airtight, labeled containers under inert conditions (e.g., nitrogen atmosphere) to prevent degradation.
- Emergency procedures for spills: neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Reference SDS frameworks for related thienopyridine derivatives to identify unlisted hazards (e.g., potential sensitizers) .
Q. What spectroscopic methods are optimal for structural characterization of this compound?
- Methodological Answer: A multi-technique approach is critical:
- NMR : H and C NMR to confirm the isopropyl group (δ 1.2–1.4 ppm for CH, δ 2.5–3.0 ppm for CH) and thiophene ring protons (δ 6.8–7.5 ppm).
- HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H] at m/z ~468.5).
- IR : Peaks at ~1650 cm (amide C=O stretch) and ~690 cm (C-Cl bond) .
- Cross-validate with X-ray crystallography if single crystals are obtainable.
Q. How can researchers optimize the synthesis of this compound to improve yield?
- Methodological Answer: Key intermediates (e.g., 5-chlorothiophene-2-carboxylic acid) require precise control:
- Use Boc-protected amines to prevent side reactions during coupling steps.
- Employ coupling agents like HATU or EDC/HOBt for amide bond formation (monitor pH at 7–8).
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
- Track reaction progress with TLC (Rf ~0.3 in 1:1 hexane/EtOAc).
Advanced Research Questions
Q. How can solubility discrepancies in polar vs. nonpolar solvents be resolved during formulation studies?
- Methodological Answer:
- Contradiction Analysis : The compound’s dual amide/thiophene groups create polarity conflicts.
- Experimental Design :
- Test co-solvents (e.g., DMSO:water mixtures) to balance solubility.
- Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers.
- Apply Hansen solubility parameters to predict solvent compatibility .
- Data Interpretation : A 20% DMSO/80% PBS (pH 7.4) solution may achieve >5 mg/mL solubility without precipitation.
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinase enzymes)?
- Methodological Answer:
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase) to model binding poses. Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the isopropyl moiety.
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes.
- QSAR : Corrogate thiophene substituent effects (e.g., 5-Cl vs. 5-Br) on inhibitory activity .
Q. How can researchers validate analytical methods for quantifying trace impurities in bulk samples?
- Methodological Answer:
- HPLC-UV/MS : Develop a gradient method (C18 column, 0.1% TFA in acetonitrile/water) with LOD <0.1%.
- Forced Degradation : Expose samples to heat (60°C), light (UV-A), and acidic/alkaline conditions to identify degradation products.
- Validation Parameters : Assess linearity (R >0.99), precision (%RSD <2%), and recovery (95–105%) per ICH guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
